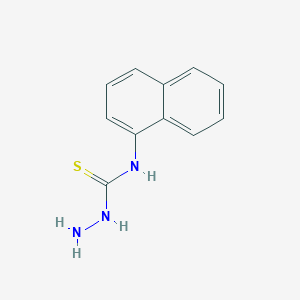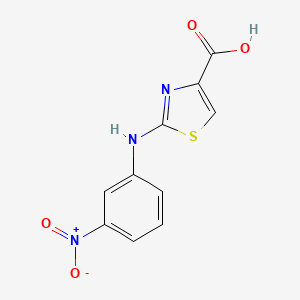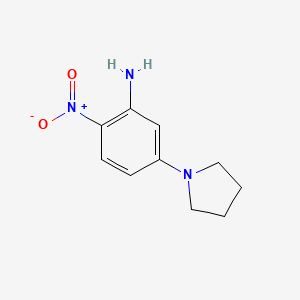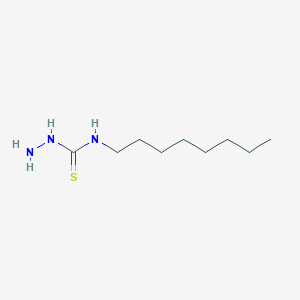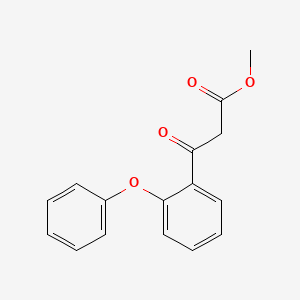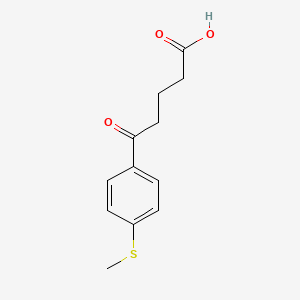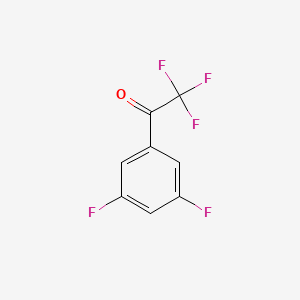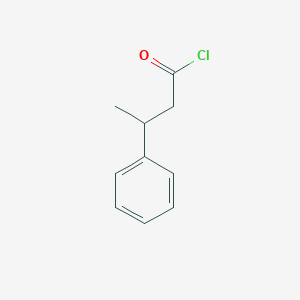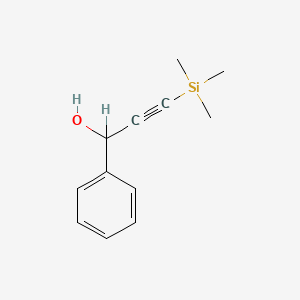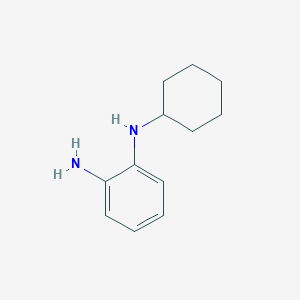
N-(2-aminophényl)-N-cyclohexylamine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, there are general methods for synthesizing similar compounds. For instance, N-(2-aminophenyl)isoindoles can be prepared by the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines .
Chemical Reactions Analysis
While specific reactions involving “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds such as N-(2-aminophenyl)isoindoles have been studied. These compounds can react with Ac2O to form 1,N-diacetyl- or 1,N,N-triacetyl derivatives .
Applications De Recherche Scientifique
Synthèse d'amides secondaires
Ce composé est utilisé dans la synthèse d'amides secondaires . Une méthode efficace a été développée pour synthétiser les amides secondaires en utilisant le N-(2-aminophényl)benzamide et l'isocyanate de phényle facilement accessibles . Le groupe partant peut être facilement récupéré sous forme de N-hétérocycle carbonylé, ce qui est remarquablement pertinent dans les applications pharmaceutiques .
Applications pharmaceutiques
Le composé a une importance significative dans les applications pharmaceutiques . Le N-hétérocycle carbonylé, qui est un sous-produit de la synthèse des amides secondaires, est particulièrement important dans ce domaine .
Synthèse organique
La N-(2-aminophényl)-N-cyclohexylamine est utilisée en synthèse organique. Ses applications s'étendent à divers domaines, y compris les produits pharmaceutiques, la synthèse organique et la science des matériaux.
Activité anticancéreuse
Des complexes de ruthénium (II/III) à base de DMSO du 2-aminophényl benzimidazole ont été synthétisés et caractérisés, et leur potentiel chimiothérapeutique a été évalué . L'interaction des composés avec l'ADN a été étudiée à la fois par spectroscopie UV-Visible et par spectroscopie de fluorescence, révélant l'intercalation du ligand Hapbim et des complexes de Ru .
Cytotoxicité in vitro
La cytotoxicité in vitro des composés a été testée sur des lignées cellulaires de cancer du sein humain (MCF7), de cancer colorectal humain (Caco2) et de cellules hépatiques humaines normales (THLE-2), le composé (2) étant le plus puissant contre les cellules cancéreuses .
Activité in vivo
L'effet anticancéreux du (2) a également été étudié dans un modèle murin de carcinome ascitaire d'Ehrlich (EAC) . Il est à noter que l'activité du complexe était plus prononcée in vivo, avec l'élimination de la charge cancéreuse à des doses qui n'ont entraîné que des niveaux faibles d'hépattoxicité et de néphrotoxicité .
Orientations Futures
While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and leading to a range of biological effects .
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as diazotization , which can lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
Similar compounds have been implicated in a variety of biological processes, including antimicrobial, antitumor, antioxidant, and neuroprotective activities .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and can penetrate various biological barriers .
Result of Action
Similar compounds have been shown to have a range of biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of similar compounds .
Analyse Biochimique
Biochemical Properties
N-(2-aminophenyl)-N-cyclohexylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylase enzymes, which are crucial for regulating gene expression through chromatin remodeling . The interaction between N-(2-aminophenyl)-N-cyclohexylamine and histone deacetylase enzymes involves binding to the active site of the enzyme, inhibiting its activity, and leading to changes in gene expression patterns.
Cellular Effects
N-(2-aminophenyl)-N-cyclohexylamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylase enzymes by N-(2-aminophenyl)-N-cyclohexylamine can lead to the upregulation of genes involved in cell cycle regulation and apoptosis . This compound also impacts cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of N-(2-aminophenyl)-N-cyclohexylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(2-aminophenyl)-N-cyclohexylamine binds to the active site of histone deacetylase enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This results in a more open chromatin structure, facilitating the transcription of genes that were previously repressed. Additionally, N-(2-aminophenyl)-N-cyclohexylamine may interact with other proteins involved in gene regulation, further influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-aminophenyl)-N-cyclohexylamine have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that N-(2-aminophenyl)-N-cyclohexylamine remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on histone deacetylase enzymes . Long-term exposure to N-(2-aminophenyl)-N-cyclohexylamine has been associated with sustained changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of N-(2-aminophenyl)-N-cyclohexylamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit histone deacetylase enzymes and alter gene expression without causing significant toxicity . At higher doses, N-(2-aminophenyl)-N-cyclohexylamine may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
N-(2-aminophenyl)-N-cyclohexylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by altering the expression of metabolic enzymes, leading to changes in metabolite levels . The inhibition of histone deacetylase enzymes by N-(2-aminophenyl)-N-cyclohexylamine can also impact the regulation of metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of N-(2-aminophenyl)-N-cyclohexylamine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of N-(2-aminophenyl)-N-cyclohexylamine within specific tissues can influence its biochemical and cellular effects.
Subcellular Localization
N-(2-aminophenyl)-N-cyclohexylamine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(2-aminophenyl)-N-cyclohexylamine can influence its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-N-cyclohexylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACKMXMLJSWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363986 | |
| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74628-31-2 | |
| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

